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molecular formula C10H8FN B1300231 1-(4-Fluorophenyl)pyrrole CAS No. 81329-31-9

1-(4-Fluorophenyl)pyrrole

Cat. No. B1300231
M. Wt: 161.18 g/mol
InChI Key: YMAPGGZDHAHLGN-UHFFFAOYSA-N
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Patent
US09150555B2

Procedure details

4-Fluoroaniline (117 g) and 2,5-dimethoxytetrahydrofuran (139 g) were added to acetic acid (120 ml), stirred at reflux temperature for an hour and then the reaction solution was poured into ice water (1 l). The precipitated solid was filtered, dissolved in methanol and water was added therein. The precipitated solid was collected again by filtration to give 1-(4-fluorophenyl)pyrrole (122.7 g).
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
139 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.CO[CH:11]1[CH2:15][CH2:14][CH:13](OC)O1>C(O)(=O)C>[F:1][C:2]1[CH:8]=[CH:7][C:5]([N:6]2[CH:11]=[CH:15][CH:14]=[CH:13]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
117 g
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
139 g
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
1 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for an hour
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol
ADDITION
Type
ADDITION
Details
water was added
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected again by filtration

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 122.7 g
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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